molecular formula C20H22FNOS2 B2920683 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one CAS No. 1705066-41-6

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2920683
CAS No.: 1705066-41-6
M. Wt: 375.52
InChI Key: VGXMPZDNCVSJAM-UHFFFAOYSA-N
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Description

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound featuring a 1,4-thiazepane core substituted at position 7 with a 2-fluorophenyl group and at position 4 with a propan-1-one moiety bearing a phenylthio substituent. The 1,4-thiazepane ring (a seven-membered heterocycle containing nitrogen and sulfur) contributes conformational flexibility, while the fluorine atom at the ortho position of the phenyl group enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNOS2/c21-18-9-5-4-8-17(18)19-10-12-22(13-15-25-19)20(23)11-14-24-16-6-2-1-3-7-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXMPZDNCVSJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C17H20FN3OS
  • Molecular Weight : 349.42 g/mol

The structural representation can be summarized as follows:

SMILES CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CC=C3F\text{SMILES }CN1C=C(C(=N1)OC)C(=O)N2CCC(SCC2)C3=CC=CC=C3F

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neuropharmacology. The following sections summarize key findings from various studies.

Anticancer Activity

  • In Vitro Studies :
    • The compound was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screening program. It demonstrated notable cytotoxic effects against several cancer types, including:
      • Non-small cell lung cancer (HOP-62) : GI50 = -17.47%
      • CNS cancer (SF-539) : GI50 = -49.97%
      • Ovarian cancer (OVCAR-8) : GI50 = -27.71%
      • Prostate cancer (DU-145) : GI50 = -44.35%
      • Breast cancer (MDA-MB-468) : GI50 = -15.65% .
    The average growth inhibition values were recorded as follows:
    Cell Line TypeGI50 (μM)TGI (μM)
    Non-small cell lung17.4750.68
    CNS Cancer49.97N/A
    Ovarian Cancer27.71N/A
    Prostate Cancer44.35N/A
    Breast Cancer15.65N/A
  • Mechanism of Action :
    • The compound's mechanism is hypothesized to involve the inhibition of specific cellular pathways related to proliferation and survival, potentially interacting with various enzymes or receptors involved in tumor growth.

Neuropharmacological Effects

Preliminary studies suggest that the compound may also exhibit activity against serotonin receptor subtypes, particularly the 5-hydroxytryptamine receptor 1D (5-HTR1D) , which is implicated in mood regulation and pain perception. This suggests potential applications in treating mood disorders or pain management.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Study A : Investigated the synthesis of derivatives based on thiazepane structures, revealing that modifications can enhance biological activity.
  • Study B : Conducted a structure-activity relationship (SAR) analysis indicating that fluorine substitution at specific positions significantly affects anticancer potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized against analogs with modifications to the thiazepane ring, fluorophenyl group, or propanone substituents. Below is a comparative analysis based on the available evidence:

Structural Analogs with Varying Aromatic Substituents

  • 1-(7-Phenyl-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one (): This analog lacks the fluorine atom on the phenyl group. Comparative studies suggest fluorinated analogs often exhibit improved metabolic stability and bioavailability .
  • 7-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1,4-thiazepane-1,1-dione (): This compound shares the 7-(2-fluorophenyl)-thiazepane core but replaces the propanone group with a cyclopropanecarbonyl moiety. The additional 4-fluorophenyl substituent could amplify π-π stacking interactions in biological systems .

Propan-1-one Derivatives in Pharmacological Contexts

  • WHO-Evaluated Flavouring Agents (): Compounds like 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158) and its derivatives share the propan-1-one backbone but feature pyridyl and hydroxyl substituents. These compounds have raised genotoxicity concerns in high-exposure scenarios, underscoring the importance of substituent choice in safety profiles.

Glycosylated Propanone Derivatives ():

While structurally distinct, compounds like neohesperidin dihydrochalcone and naringin dihydrochalcone incorporate propanone moieties with glycosylated aromatic groups. These derivatives highlight the versatility of the propanone scaffold in diverse applications, though the target compound’s thiazepane and fluorophenyl groups suggest a specialized design for neurological or antimicrobial targets .

Research Findings and Inferences

Fluorine Impact: The 2-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to non-fluorinated analogs .

Sulfur Interactions : The phenylthioether group may engage in unique sulfur-π or hydrogen-bonding interactions, differentiating it from oxygen-containing analogs .

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